A Technical Guide to the Physicochemical Properties of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid
A Technical Guide to the Physicochemical Properties of 2-Azabicyclo[3.1.1]heptane-1-carboxylic Acid
Introduction
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid, a conformationally restricted nonchiral pipecolic acid analogue, represents a class of bicyclic amino acids with significant potential in medicinal chemistry and drug development.[1][2] The rigid bicyclic framework imparts a unique three-dimensional structure that can enhance binding affinity and selectivity to biological targets, as well as improve metabolic stability compared to more flexible aliphatic amines.[2][3] Understanding the physicochemical properties of this molecule is paramount for its application in drug design, formulation, and pharmacokinetic profiling.
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid. In the absence of extensive experimental data in publicly available literature, this guide presents high-quality computed data and details the robust experimental protocols required to determine these properties empirically. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the characterization of this and similar novel chemical entities.
Molecular Structure and Computed Properties
The foundational step in characterizing any molecule is to understand its structure and fundamental computed properties. These values, while predictive, offer a crucial baseline for experimental design and interpretation.
IUPAC Name: 2-azabicyclo[3.1.1]heptane-1-carboxylic acid[4] CAS Number: 1169708-23-9[4] Molecular Formula: C₇H₁₁NO₂[4]
The following table summarizes key computed physicochemical properties for 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, as sourced from the PubChem database. It is critical to recognize these as in silico predictions; for definitive characterization, experimental validation is essential.
| Property | Value | Source |
| Molecular Weight | 141.17 g/mol | Computed by PubChem 2.1[4] |
| XLogP3-AA | -2.2 | Computed by XLogP3 3.0[4] |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18[4] |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.8.18[4] |
| Polar Surface Area | 49.3 Ų | Computed by Cactvs 3.4.8.18[4] |
Acid Dissociation Constant (pKa)
The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, profoundly influences its solubility, permeability, and interaction with biological targets. For 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, two ionizable centers are present: the carboxylic acid and the secondary amine.
Computational Prediction of pKa
While experimental determination is the gold standard, several computational methods can provide reliable pKa estimates, particularly in the early stages of drug discovery. Software such as ACD/Labs Percepta® and ChemAxon utilize algorithms based on Hammett-type equations and large databases of experimental values to predict pKa from a chemical structure.[5][6][7][8][9] These predictions are refined by accounting for electronic effects, resonance, and tautomerism.[7] For amino acids and their derivatives, methods like the isodesmic reaction scheme combined with density functional theory (DFT) and continuum solvent models can also yield semi-quantitative predictions.[10] Given that the pKa of the α-carboxyl group in amino acids is typically around 2.0 and the α-amino group is around 9.4, it can be inferred that 2-azabicyclo[3.1.1]heptane-1-carboxylic acid will exhibit similar ionization behavior.[11][12]
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a high-precision technique and one of the most common methods for pKa determination due to its accuracy and the availability of automated instruments.[13][14][15] The method involves the stepwise addition of a titrant (acid or base) to a solution of the analyte and monitoring the resulting change in pH.
-
Preparation of Solutions:
-
Instrument Calibration:
-
Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[16]
-
-
Titration Procedure:
-
Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[14]
-
Add the 0.15 M KCl solution to maintain a constant ionic strength.[16]
-
Immerse the calibrated pH electrode into the solution.
-
Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[14]
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches approximately 12.0-12.5.[14]
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa values correspond to the pH at the half-equivalence points, which are identified as the inflection points on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
Perform the titration in triplicate to ensure reproducibility and report the average pKa values with the standard deviation.[16]
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). It is typically expressed as the logarithm of the partition coefficient (logP) for a neutral compound between n-octanol and water, or the distribution coefficient (logD) at a specific pH for ionizable compounds.
Computed Lipophilicity
The computed XLogP3-AA value for 2-azabicyclo[3.1.1]heptane-1-carboxylic acid is -2.2, suggesting that the molecule is highly hydrophilic.[4] This is expected due to the presence of the carboxylic acid and secondary amine functionalities. Programs like ALOGPS can also be used to predict logP and logD values.[17][18]
Experimental Determination of logP/logD: The Shake-Flask Method
The shake-flask method is the "gold standard" for experimentally determining logP and logD values.[15][19][20] It directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase.
-
Phase Preparation:
-
Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.[21]
-
-
Sample Preparation:
-
Prepare a stock solution of 2-azabicyclo[3.1.1]heptane-1-carboxylic acid (e.g., 10 mM in DMSO).[21]
-
Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and aqueous buffer.
-
-
Partitioning:
-
Securely cap the vial and shake it vigorously for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
The logD is calculated using the following formula: logD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
To determine the logP of the neutral species, the experiment would need to be conducted at a pH where the compound is fully un-ionized, or the logD values at various pHs can be used to extrapolate the logP.
-
Caption: Workflow for thermodynamic solubility determination.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and the solid-state stability of a compound. It is also related to solubility, as a higher melting point often corresponds to lower solubility due to stronger crystal lattice energy.
Prediction of Melting Point
Predicting melting points with high accuracy is notoriously difficult due to the complex interplay of factors like crystal packing, polymorphism, and intermolecular forces. [22][23]While some software tools and machine learning models exist, their predictions should be treated with caution. [1][24][25]No reliable predicted or experimental melting point for 2-azabicyclo[3.1.1]heptane-1-carboxylic acid was found in the public domain.
Experimental Determination of Melting Point
The melting point is typically determined using a melting point apparatus, where a small amount of the crystalline solid is heated, and the temperature range over which it transitions from a solid to a liquid is observed. A sharp melting range (typically < 2°C) is indicative of a pure compound.
Conclusion
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a promising scaffold for drug discovery, and a thorough understanding of its physicochemical properties is essential for its successful development. This guide has provided an overview of its key computed properties and, crucially, has detailed the standard, validated experimental protocols for determining its pKa, lipophilicity, aqueous solubility, and melting point. By employing these methodologies, researchers can generate the high-quality data needed to inform rational drug design, guide formulation strategies, and ultimately unlock the full therapeutic potential of this and other novel bicyclic amino acids.
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